Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
CAS No.: 1949815-82-0
Cat. No.: VC2870941
Molecular Formula: C13H15BrN2O2S
Molecular Weight: 343.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949815-82-0 |
|---|---|
| Molecular Formula | C13H15BrN2O2S |
| Molecular Weight | 343.24 g/mol |
| IUPAC Name | ethyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C13H14N2O2S.BrH/c1-3-7-15-10-6-5-9(12(16)17-4-2)8-11(10)18-13(15)14;/h3,5-6,8,14H,1,4,7H2,2H3;1H |
| Standard InChI Key | ABZSQSQCXSUCQG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide possesses several key structural elements that define its chemical identity:
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A benzothiazole heterocyclic core containing nitrogen and sulfur atoms
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An allyl (CH2CH=CH2) substituent at the 3-position
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An imino (=NH) group at the 2-position
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An ethyl carboxylate (COOC2H5) group at the 6-position of the benzene ring
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A hydrobromide salt formation
The benzothiazole core provides the basic scaffold upon which the functional groups are arranged, creating a molecule with potential for diverse chemical interactions. The presence of the allyl group introduces a reactive alkene moiety, while the ethyl carboxylate group provides opportunities for further chemical modifications.
Physical and Chemical Properties
Based on its structural components, the following physical and chemical properties can be expected for Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide:
As a hydrobromide salt, the compound likely exhibits enhanced water solubility compared to its free base form, which is advantageous for biological assays and pharmaceutical applications. The presence of the bromide counterion also often confers greater stability and improved shelf life compared to the free base.
Related Benzothiazole Derivatives: Context and Significance
Comparison with Structurally Similar Compounds
A structurally similar compound, 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 1949836-65-0), shares several key features with our target compound. This related molecule has a molecular weight of 301.20 g/mol and contains the same core benzothiazole structure with an allyl substituent at the 3-position .
Table 1: Comparison of Key Properties with Related Compounds
| Property | Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide | 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide |
|---|---|---|
| CAS Number | 1949815-82-0 | 1949836-65-0 |
| Molecular Formula | C13H15BrN2O2S | C11H13BrN2OS |
| Molecular Weight | 343.24 g/mol | 301.20 g/mol |
| Core Structure | Benzothiazole | Benzothiazole |
| 3-Position Substituent | Allyl | Allyl |
| 6-Position Substituent | Ethyl carboxylate | Methoxy |
| Salt Form | Hydrobromide | Hydrobromide |
The primary structural difference lies in the 6-position substituent, where a methoxy group replaces the ethyl carboxylate group. This difference would likely result in distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability .
Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole scaffold, which forms part of the structural backbone of Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, has emerged as a promising framework in medicinal chemistry and drug discovery research. This structural motif has been investigated for various biological activities, making compounds containing this feature particularly interesting for pharmaceutical research .
Scientific literature has demonstrated that 2-aminothiazole-containing compounds have shown potential as:
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Enzyme inhibitors
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Anti-proliferative agents
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Anti-inflammatory compounds
The specific configuration of substituents around the core structure, as seen in Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, can significantly modulate the biological activities and physicochemical properties of these compounds.
Synthesis Approaches for Benzothiazole Derivatives
| Synthesis Method | Key Reagents | Typical Conditions | Expected Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | α-halo carbonyl compounds, thioureas | Various catalysts, room temperature to reflux | 50-85% |
| Condensation | Ethyl acetoacetate, formamidine disulfide hydrobromide | 100-120°C melt conditions | 57-62% |
| Direct Cyclization | Carbonyl compounds, thiourea, bromine | Room temperature to mild heating | 40-70% |
Structure-Activity Relationship Considerations
The biological activity of Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, like other benzothiazole derivatives, is likely influenced by its specific structural features. Research on related compounds provides some insights into potential structure-activity relationships:
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Core Benzothiazole Ring: This heterocyclic system is often essential for biological activity, providing a rigid scaffold that can interact with various biological targets.
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Allyl Substituent: The presence of the allyl group at the 3-position may contribute to specific biological interactions. Research has shown that modifying the nature of substituents at this position can significantly alter bioactivity profiles .
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Ethyl Carboxylate Group: The carboxylate moiety at the 6-position could serve as a hydrogen bond acceptor in interactions with biological targets. It also introduces polarity to that region of the molecule, which may influence binding characteristics and solubility.
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Imino Functionality: The imino group can participate in hydrogen bonding and may contribute to the compound's ability to interact with specific biological receptors or enzymes .
Understanding these structure-activity relationships could guide future research into optimizing the properties of this and related compounds for specific applications.
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